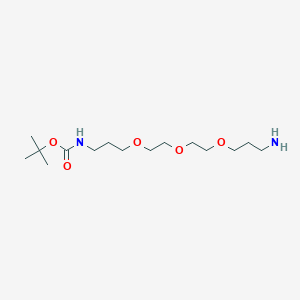

tert-Butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate

Descripción general

Descripción

Tert-Butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate is a useful research compound. Its molecular formula is C15H32N2O5 and its molecular weight is 320.42 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It’s known that the compound contains an amino group that is reactive with carboxylic acids, activated nhs esters, carbonyls (ketone, aldehyde), etc .

Mode of Action

Boc-TOTA is a linker containing an amino group with a Boc-protected amino group . The Boc group can be deprotected under mild acidic conditions to form the free amine . This deprotection allows the compound to interact with its targets, leading to various biochemical reactions .

Result of Action

Its ability to form a free amine under mild acidic conditions suggests that it may play a role in various biochemical reactions .

Action Environment

The action, efficacy, and stability of Boc-TOTA can be influenced by various environmental factors. For instance, the Boc group can be deprotected to form a free amine under mild acidic conditions . This suggests that the pH of the environment could potentially influence the action of Boc-TOTA.

Actividad Biológica

tert-Butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate, commonly referred to by its CAS number 194920-62-2, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₅H₃₂N₂O₅

- Molecular Weight : 320.43 g/mol

- CAS Number : 194920-62-2

- Purity : 97% .

The compound functions primarily as a PROTAC (Proteolysis Targeting Chimera) , which is a novel approach in targeted protein degradation. PROTACs utilize bifunctional molecules to recruit E3 ubiquitin ligases to target proteins, leading to their ubiquitination and subsequent proteasomal degradation. This mechanism allows for the selective degradation of proteins that are otherwise difficult to inhibit with traditional small molecules .

In Vitro Studies

- Target Engagement : Studies have shown that tert-butyl carbamate derivatives can effectively engage target proteins, leading to significant degradation rates. For instance, when tested in various cancer cell lines, the compound demonstrated enhanced binding affinity and selectivity towards bromodomain-containing proteins, which are implicated in cancer progression .

- Cytotoxicity : The cytotoxic effects of this compound were evaluated across multiple cell lines. Results indicated that it exhibits a dose-dependent response, with significant reductions in cell viability observed at higher concentrations. Specifically, in leukemia models, the compound induced apoptosis through the downregulation of key oncogenes such as c-MYC .

Case Studies

- Study on BET Family Proteins : In a study focusing on BET (Bromodomain and Extra-Terminal domain) family proteins, tert-butyl carbamate was shown to selectively degrade BRD4 in T-cell acute lymphoblastic leukemia (T-ALL) models. The compound's efficacy was compared with traditional BET inhibitors, revealing superior performance in initiating apoptosis and reducing tumor burden in vivo .

- Human Carbonic Anhydrase II : Another investigation assessed the compound's effects on human carbonic anhydrase II (hCAII), a metalloenzyme critical for physiological processes. The study found that the compound induced rapid degradation of hCAII within hours of exposure, demonstrating prolonged activity that could be beneficial for therapeutic applications targeting metabolic pathways .

Data Table: Summary of Biological Activities

| Activity | Observation |

|---|---|

| Target Engagement | High binding affinity to BRD4 and hCAII |

| Cytotoxicity | Dose-dependent reduction in cell viability |

| Apoptosis Induction | Significant apoptosis in T-ALL models |

| Mechanism | PROTAC-mediated ubiquitination and degradation |

Safety Profile

The safety profile of this compound indicates moderate toxicity under certain conditions. Hazard statements include risks of skin irritation and respiratory issues upon inhalation or skin contact. Proper handling and storage conditions are recommended to mitigate these risks .

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Targeted Protein Degradation

- One of the most promising applications of tert-butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate is in the field of targeted protein degradation. This compound has been utilized to develop small-molecule degraders that can selectively induce the degradation of specific proteins within cells, such as BET bromodomain proteins. These proteins play crucial roles in gene regulation and cancer progression.

- A study demonstrated that a derivative of this compound, dBET6, showed improved cellular engagement and selectivity for BRD4 degradation compared to traditional inhibitors. This led to enhanced anti-proliferative effects in various cancer cell lines, including acute myeloid leukemia models .

-

Pharmacological Studies

- The compound has been involved in pharmacological research aimed at understanding the mechanisms of action for various therapeutic agents. Its ability to modulate protein interactions makes it a valuable tool for probing biological pathways and identifying potential drug targets.

- For instance, researchers have used this compound to investigate the effects of protein degradation on cancer cell survival and proliferation, leading to insights into novel treatment strategies .

-

Chemical Biology

- In chemical biology, this compound serves as a chemical probe to study protein functions and interactions within cellular environments. Its structural features allow it to engage with multiple biological targets, making it useful for dissecting complex biological processes.

- The compound's incorporation into bifunctional molecules enables simultaneous targeting of proteins and E3 ligases, facilitating the study of gene regulatory networks and their implications in diseases .

Data Table: Summary of Applications

Case Studies

- Study on BET Bromodomain Protein Degradation

- Pharmacokinetic Profiling

Propiedades

IUPAC Name |

tert-butyl N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32N2O5/c1-15(2,3)22-14(18)17-7-5-9-20-11-13-21-12-10-19-8-4-6-16/h4-13,16H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHHYAYNALHPDGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCOCCOCCOCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50475305 | |

| Record name | Boc-TOTA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194920-62-2 | |

| Record name | Boc-TOTA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.